molecular formula C5H2F2N2O2 B3033586 3,5-Difluoro-2-nitropyridine CAS No. 1073634-13-5

3,5-Difluoro-2-nitropyridine

Cat. No.: B3033586
CAS No.: 1073634-13-5
M. Wt: 160.08 g/mol
InChI Key: ZNMBOZBJKBSSFZ-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitropyridine is a fluorinated nitropyridine derivative. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions and a nitro group at the 2 position on the pyridine ring.

Safety and Hazards

The safety information for 3,5-Difluoro-2-nitropyridine indicates that it is dangerous. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Fluoropyridines, including 3,5-Difluoro-2-nitropyridine, have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem . Future directions may include the development of new synthetic methods and the exploration of their potential applications in various fields such as agriculture, pharmaceuticals, and radiotherapy .

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-2-nitropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, the compound can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. The interactions between this compound and biomolecules are primarily driven by its electron-withdrawing fluorine atoms, which can alter the enzyme’s active site and affect its catalytic efficiency .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling proteins, leading to changes in cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s fluorine atoms play a critical role in these interactions by forming strong hydrogen bonds and electrostatic interactions with target molecules. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a specific dosage level triggers significant changes in cellular and physiological responses. High doses of this compound can result in toxic effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolic intermediates, leading to changes in overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, this compound may accumulate in the cytoplasm or nucleus, where it can interact with target molecules and exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-nitropyridine typically involves the fluorination of nitropyridine derivatives. One common method is the nucleophilic substitution reaction of pentafluoropyridine with sodium azide, followed by further reactions to introduce the nitro group . Another approach involves the direct fluorination of pyridine using fluorinating agents such as cesium sulfate fluoride (CsSO4F) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating reagents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

  • 2-Fluoro-3-nitropyridine
  • 3-Fluoro-2-nitropyridine
  • 2,3-Difluoropyridine
  • 3,5-Difluoropyridine

Comparison: 3,5-Difluoro-2-nitropyridine is unique due to the specific positioning of the fluorine atoms and the nitro group on the pyridine ringCompared to other fluorinated nitropyridines, this compound may exhibit different biological activities and chemical reactivity, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name

3,5-difluoro-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMBOZBJKBSSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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